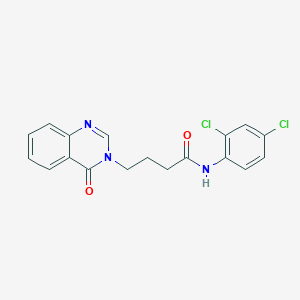![molecular formula C17H21N3O2S2 B7535935 2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide](/img/structure/B7535935.png)
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule in B cells and is involved in the development and activation of these cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, which are involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of B cell activation and proliferation. TAK-659 also reduces the production of inflammatory cytokines and chemokines, which are involved in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in animal models of cancer and autoimmune diseases. However, TAK-659 has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One direction is to optimize the pharmacokinetics of TAK-659 to improve its effectiveness in clinical settings. Another direction is to investigate the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects of TAK-659 on the immune system and its potential for the development of resistance.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the formation of the piperidine ring, the thiophene ring, and the carboxamide group. The final product is obtained through a coupling reaction between the two thiophene rings. The synthesis of TAK-659 has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to be effective in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c18-16(21)13-8-15(24-11-13)17(22)19-9-12-3-5-20(6-4-12)10-14-2-1-7-23-14/h1-2,7-8,11-12H,3-6,9-10H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHYKZMVUUPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)C(=O)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535924.png)
![2-cyclohexyloxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535927.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide](/img/structure/B7535942.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7535950.png)